Lipophilicity-Driven Differentiation from the Cyclohexyl Analog: XLogP3 and TPSA Comparison
When compared to its closest commercially available analog, 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 683262-96-6), the target compound exhibits a lower computed XLogP3 (4.9 vs. 5.1) and an identical topological polar surface area (116 Ų) [1][2]. The 0.2 log unit reduction in lipophilicity, driven by the replacement of the cyclohexyl group with a phenyl ring on the sulfamoyl nitrogen, predicts moderately improved aqueous solubility and a potentially distinct tissue distribution profile.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4.9; TPSA = 116 Ų |
| Comparator Or Baseline | 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 683262-96-6, CID 5912851): XLogP3 = 5.1; TPSA = 116 Ų |
| Quantified Difference | ΔXLogP3 = -0.2; ΔTPSA = 0 Ų |
| Conditions | Computed via XLogP3 3.0 and Cactvs 3.4.8.24 algorithms implemented in PubChem 2025.09.15 release. |
Why This Matters
The lower lipophilicity of CAS 361160-01-2 may translate to reduced non-specific binding and better solubility in aqueous assay buffers, making it preferable for in vitro pharmacological profiling where compound aggregation or precipitation is a concern.
- [1] PubChem Compound Summary for CID 4078847, 4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 5912851, 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information, 2025. View Source
